3-amino-N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a benzothiazole moiety, a thienopyridine core, and a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps:
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Formation of the Benzothiazole Moiety: : The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole core.
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Introduction of the Butylsulfanyl Group: : The butylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzothiazole derivative with butylthiol in the presence of a suitable base.
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Construction of the Thienopyridine Core: : The thienopyridine core is synthesized through a cyclization reaction involving a pyridine derivative and a thiophene derivative. This step often requires the use of a strong acid or base to facilitate the cyclization process.
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Coupling Reactions: : The final step involves coupling the benzothiazole derivative with the thienopyridine core. This is typically achieved through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the butylsulfanyl group, forming sulfoxides or sulfones.
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Reduction: : Reduction reactions can occur at the nitro groups or other reducible functionalities present in the molecule.
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Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are used under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a subject of interest in pharmaceutical research.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 3-amino-N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide stands out due to its specific substitution pattern and the presence of the pyridine ring. These structural features may confer unique biological activities and reactivity profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-amino-N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5OS3/c1-2-3-12-31-24-29-18-6-4-15(13-19(18)32-24)27-22(30)21-20(25)16-5-7-17(28-23(16)33-21)14-8-10-26-11-9-14/h4-11,13H,2-3,12,25H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREWXKRQSXUHHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=NC=C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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